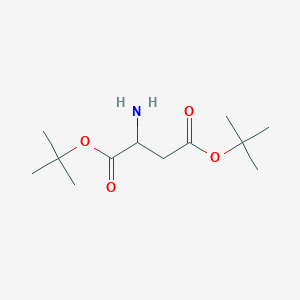

Ditert-butyl 2-aminobutanedioate

Description

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

ditert-butyl 2-aminobutanedioate |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3 |

InChI Key |

FNCGNFXGKHSMKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Scientific Research Applications

Building Block for Complex Molecules

Ditert-butyl 2-aminobutanedioate serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the production of:

- Non-natural Amino Acids : This compound is pivotal in synthesizing enantiopure non-natural alpha-amino acids, which are essential for developing novel peptides and therapeutic agents.

- Dendrimers : Research indicates that this compound can be used to create multifunctional dendrimers, enhancing materials science applications.

Reaction Pathways

The compound can undergo various reactions, including:

- Esterification : The formation of esters through reactions with alcohols.

- Amidation : Reacting with amines to form amides, which are important in medicinal chemistry.

Biocatalysis

This compound has been employed in biocatalytic processes to synthesize chiral amino alcohols. This application highlights its role in sustainable chemistry, bridging traditional organic synthesis with biotechnology. The use of biocatalysts allows for more environmentally friendly processes compared to conventional synthetic methods.

Drug Development

The compound has shown promise in drug development due to its ability to serve as a precursor for biologically active molecules:

- Anticancer Agents : Studies have indicated that derivatives synthesized from this compound exhibit anticancer properties, making them potential candidates for cancer therapeutics .

- Neuroprotective Agents : Research into related compounds has demonstrated neuroprotective effects, suggesting that this compound could lead to new treatments for neurodegenerative diseases .

Case Studies

Environmental Applications

Research has also explored the environmental implications of this compound. Its role in microbial metabolism has been studied, particularly concerning the degradation pathways of naturally occurring diterpenoids by Pseudomonas species. This area of research provides insights into biodegradation processes and potential biotechnological applications.

Comparison with Similar Compounds

Structural Comparison

Ditert-butyl 2-aminobutanedioate

- Structure: Contains a central 2-aminobutanedioate backbone with tert-butyl ester groups. The amino group enhances nucleophilicity, enabling participation in condensation or coordination reactions.

- Key Feature : Bifunctional (amine + ester) reactivity, making it suitable for asymmetric synthesis.

Ditert-butyl but-2-enedioate (CAS 7633-38-7)

- Structure: An unsaturated ester with a conjugated double bond (but-2-enedioate backbone). Lacks the amino group, rendering it less versatile in nucleophilic reactions but more reactive in cycloadditions (e.g., as a dipolarophile) .

Ditert-butyl peroxide (DTBP) (CAS 110-05-4)

- Structure : A peroxide with two tert-butyl groups. Functions as a radical initiator due to its weak O–O bond, unlike the ester-based compounds above .

4,4′-Ditert-butyl-2,2′-bipyridine

- Structure : A bipyridine ligand with tert-butyl substituents. The tert-butyl groups provide steric hindrance, stabilizing metal complexes in coordination chemistry (e.g., iridium(III) complexes) .

Physical Properties

Notes:

- The tert-butyl groups in all compounds enhance solubility in organic solvents and thermal stability.

- DTBP’s low bond dissociation energy (~30 kcal/mol) facilitates radical generation, unlike the stable ester linkages in the other compounds .

This compound

- Reactivity: The amino group enables peptide bond formation or Schiff base synthesis. Tert-butyl esters are cleavable under acidic conditions (e.g., trifluoroacetic acid).

- Applications: Used in chiral synthesis and as a protected intermediate for amino acid derivatives.

Ditert-butyl but-2-enedioate

- Reactivity : The α,β-unsaturated ester participates in Diels-Alder or Huisgen cycloadditions. Demonstrated as a dipolarophile in reactions at 25°C in benzene .

- Applications : Building block for heterocycles and polymers.

DTBP

- Reactivity : Generates tert-butoxy radicals upon heating, initiating polymerization (e.g., cross-linking polyvinyl chloride) .

- Applications : Industrial radical initiator; improves thermal stability in polymers (gel fraction up to 90% at optimal ratios) .

4,4′-Ditert-butyl-2,2′-bipyridine

- Reactivity : Chelates transition metals (e.g., Ir(III)) via bipyridine nitrogen atoms.

- Applications : Luminescent materials and catalysis (e.g., in OLEDs) .

Research Findings

- DTBP in Polymer Chemistry: Cross-linked polyvinyl chloride with DTBP exhibits superior thermal stability (decomposition onset >200°C) and mechanical strength compared to non-cross-linked analogs .

- Ditert-butyl but-2-enedioate : Reacts as a dipolarophile in cycloadditions under mild conditions (25°C), highlighting its utility in green chemistry .

- Amino-protected Esters: Limited data exist on this compound’s applications, suggesting a niche role in asymmetric synthesis. Its hydrochloride salt form may enhance crystallinity for purification .

Preparation Methods

Z-Protected Aspartic Acid Route

This method involves sequential protection, esterification, and deprotection steps:

-

Amino Protection : L-Aspartic acid is protected at the α-amino group using benzyloxycarbonyl (Z) chloride in alkaline aqueous conditions.

-

Esterification : The Z-protected aspartic acid undergoes transesterification with tert-butyl acetate in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) at 50°C.

-

Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the Z group, yielding di-tert-butyl 2-aminobutanedioate hydrochloride.

Key Data :

Direct Esterification via Acid Catalysis

Hydrochloride Salt Method

L-Aspartic acid is converted to its internal anhydride hydrochloride using phosphorus trichloride, followed by alcoholysis and tert-butyl ester exchange:

-

Anhydride Formation : Reacting L-aspartic acid with PCl₃ forms L-aspartic acid internal anhydride hydrochloride.

-

Alcoholysis : Treatment with ethanol yields L-aspartic acid ethyl ester hydrochloride.

-

Ester Exchange : Reaction with tert-butyl acetate and perchloric acid produces di-tert-butyl 2-aminobutanedioate.

Optimization Insights :

Alkali Metal tert-Butoxide Routes

Sodium tert-Butoxide and CO₂

A two-step process leverages sodium tert-butoxide and carbon dioxide:

-

Carbonate Formation : Sodium tert-butoxide reacts with CO₂ in hexane to form sodium tert-butyl carbonate.

-

Dicarbonate Synthesis : Methanesulfonyl chloride converts the carbonate to di-tert-butyl dicarbonate (Boc anhydride).

-

Amination : Boc anhydride reacts with aspartic acid under basic conditions to yield the target compound.

Industrial Relevance :

Three-Component Domino Reaction

Amino Acid-Ketone-Alkene Coupling

A novel approach uses tert-leucine, 2,2-dimethylpentan-3-one, and dimethyl fumarate in a domino reaction:

-

Oxidation/Nitrone Formation : mCPBA oxidizes the intermediate to a nitrone.

-

Grignard Addition : Ethyllithium adds to the nitrone, followed by oxidation to the nitroxide.

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Transesterification | 50–63 | 95–98 | High | Moderate |

| Direct Esterification | 60–65 | 90–95 | Medium | Low |

| Alkali Metal Route | 70–75 | 98–99 | High | High |

| Domino Reaction | 15–20 | 85–90 | Low | Very High |

Critical Considerations

-

Racemization Risk : Acidic conditions during esterification may epimerize L-aspartic acid; using low temperatures (0–5°C) mitigates this.

-

Environmental Impact : Phosgene-based routes (e.g., CN106831421A) raise safety concerns; greener alternatives like CO₂ are preferred.

-

Purification Challenges : Chromatography is often required for nitroxide intermediates, increasing production costs.

Industrial Applications and Patents

Q & A

Q. What are the optimized synthetic methodologies for Ditert-butyl 2-aminobutanedioate, and how can researchers address low yields during coupling reactions?

- Methodological Answer : A common approach involves using NaH in THF to facilitate malonate coupling, as demonstrated in gold porphyrin-platinum complex syntheses (78% yield under anhydrous conditions) . To improve yield:

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Critical Parameters : Excess base (NaH) may degrade sensitive functional groups; consider alternatives like K₂CO₃ for milder conditions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ester tert-butyl signals (δ ~1.4 ppm for CH₃) and amine proton integration .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm⁻¹) and amine N-H stretches (3300–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H⁺] for C₁₂H₂₃NO₄⁺, theoretical m/z 263.16).

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid vapor accumulation (explosive risk in confined spaces) .

- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water due to potential reactivity with tert-butyl groups .

- Disposal : Follow institutional guidelines for ester/amine waste; neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can this compound be integrated into enantioselective systems for chiral separations?

- Methodological Answer :

- Chiral Selector Design : Mimic D-tartaric acid ditert-butyl ester systems by pairing with cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. Optimize molar ratios (e.g., 2:1 selector:analyte) to maximize enantioselectivity .

- Example Workflow :

| Selector Ratio (D-tartaric ester : HP-β-CD) | Enantioselectivity (α) |

|---|---|

| 1:1 | 1.2 |

| 2:1 | 1.9 (maximal) |

| 3:1 | 1.5 |

| Adapted from enantioselective extraction studies . |

Q. What strategies resolve contradictions in thermal stability data for polymers derived from ditert-butyl esters?

- Methodological Answer :

- Controlled Degradation Studies : Use TGA/DSC to compare decomposition profiles under inert vs. oxidative atmospheres.

- Cross-Linking Analysis : Refer to polymer studies where ditert-butyl peroxide increased gel fraction (90:9:1 ratio of polymer:cross-linker:peroxide) .

- Statistical Validation : Apply ANOVA to reconcile discrepancies across studies (e.g., solvent polarity effects on stability ).

Q. How can researchers assess the ecological impact of this compound when toxicity data are unavailable?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar esters (e.g., dibutyl phthalates) to model bioaccumulation potential and aquatic toxicity .

- QSAR Modeling : Predict persistence (t₁/₂) and EC₅₀ values via tools like EPI Suite™.

- Microcosm Testing : Conduct soil mobility assays with radiolabeled compounds to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.